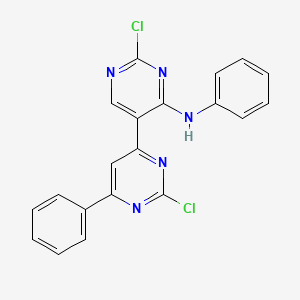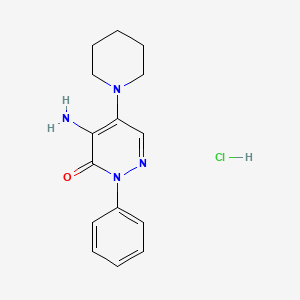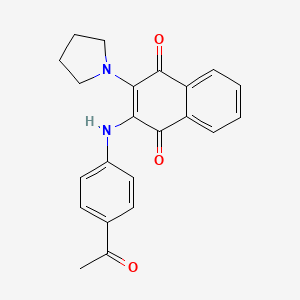
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two pyrimidine rings and phenyl groups, making it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction of appropriate precursors.
Chlorination: The pyrimidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Phenylation: The chlorinated pyrimidine is further reacted with phenyl-containing reagents under specific conditions to introduce the phenyl groups.
Amination: Finally, the compound undergoes amination to introduce the amine group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The phenyl groups can participate in coupling reactions, forming larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an inhibitor of influenza virus replication. Its unique structure allows it to interact with specific molecular targets, making it a candidate for antiviral drug development.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
作用机制
The mechanism of action of 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA polymerase of the influenza virus, thereby preventing viral gene replication . This inhibition disrupts the viral life cycle, making the compound a potential antiviral agent.
相似化合物的比较
Similar Compounds
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine: This compound is unique due to its dual pyrimidine rings and phenyl groups.
Other Pyrimidine Derivatives: Compounds such as 2-chloro-5-(2-chloro-6-methylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine share structural similarities but differ in the substituents attached to the pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
IUPAC Name |
2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5/c21-19-23-12-15(18(27-19)24-14-9-5-2-6-10-14)17-11-16(25-20(22)26-17)13-7-3-1-4-8-13/h1-12H,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZATPCOSPUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CN=C(N=C3NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL](/img/structure/B4918144.png)
![N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B4918146.png)
![N,2-bis[4-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4918158.png)

![8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4918170.png)
![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4918173.png)
![1-[(1-{[6-(cyclopentylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4918174.png)
![7-Methyl-3-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4918177.png)
![1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B4918183.png)

![2-(4-methylphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4918224.png)

![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B4918236.png)
